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molecular formula C12H14N2O3S B8698244 ethyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate

ethyl [(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetate

Cat. No. B8698244
M. Wt: 266.32 g/mol
InChI Key: KNTCFMJVLAYQIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09040714B2

Procedure details

6-Methoxy-1H-benzoimidazole-2-thiol (10.00 g, 55.56 mmol) was dissolved in DMF (300 mL). NaH (2.44 g, 60 w/w % in mineral oil, 61.11 mmol) was added in small portions at room temperature. The resulted mixture was stirred for one h then bromo-acetic acid ethyl ester (10.21 g, 61.11 mmol) was added. After 12 h the mixture was evaporated and the resulted slurry was diluted with HCl (340 mL, 2N) and was stirred for a 0.5 h at room temperature then was filtered, washed with water and n-hexane respectively. The title compound (14.70 g, 99%) was isolated as a pale yellow powder.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
2.44 g
Type
reactant
Reaction Step Two
Quantity
10.21 g
Type
reactant
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[N:10]=[C:9]([SH:11])[NH:8][C:7]=2[CH:12]=1.[H-].[Na+].[CH2:15]([O:17][C:18](=[O:21])[CH2:19]Br)[CH3:16]>CN(C=O)C>[CH2:15]([O:17][C:18](=[O:21])[CH2:19][S:11][C:9]1[NH:8][C:7]2[CH:12]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=2[N:10]=1)[CH3:16] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=CC2=C(NC(=N2)S)C1
Name
Quantity
300 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.44 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
10.21 g
Type
reactant
Smiles
C(C)OC(CBr)=O

Conditions

Stirring
Type
CUSTOM
Details
The resulted mixture was stirred for one h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After 12 h the mixture was evaporated
Duration
12 h
ADDITION
Type
ADDITION
Details
the resulted slurry was diluted with HCl (340 mL, 2N)
STIRRING
Type
STIRRING
Details
was stirred for a 0.5 h at room temperature
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
then was filtered
WASH
Type
WASH
Details
washed with water and n-hexane respectively

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CSC1=NC2=C(N1)C=C(C=C2)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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